

HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *HOE-S 785026 trihydrochloride*

Cat. No.: *B1150404*

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Compound Identification: **HOE-S 785026 trihydrochloride**, also known as meta-Hoechst trihydrochloride, is a high-affinity, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.^{[1][2][3]} It is a cell-permeable compound widely utilized in molecular and cellular biology for visualizing cell nuclei and analyzing DNA content.^{[4][5]}

Physicochemical and Spectroscopic Properties

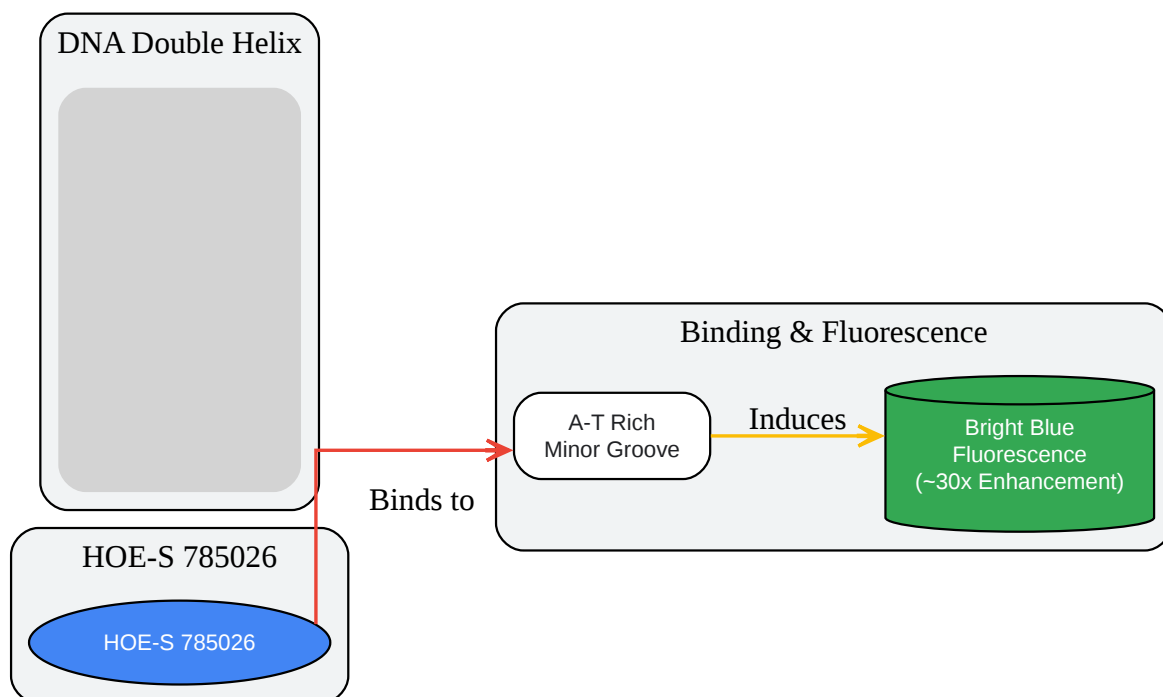
HOE-S 785026 trihydrochloride is characterized by its specific chemical structure and fluorescence profile. As a member of the Hoechst dye family, its properties are optimized for DNA staining applications in both live and fixed cells.^{[6][7]}

Property	Value	Source
Synonyms	meta-Hoechst trihydrochloride	[2][6]
Molecular Formula	C ₂₅ H ₂₇ Cl ₃ N ₆ O	[3]
Molecular Weight	533.88 g/mol	[3]
CAS Number	2320308-12-9 (trihydrochloride); 132869-83-1 (parent)	[2][3]
Excitation Maximum (λ _{ex})	~356 nm	
Emission Maximum (λ _{em})	~451 nm (when bound to DNA)	
Solubility	Soluble in water and organic solvents like DMSO and DMF (up to 10 mg/mL)	[7]

Mechanism of Action: DNA Minor Groove Binding

HOE-S 785026 functions as a fluorescent DNA probe through a non-intercalating mechanism. The dye molecule specifically binds to the minor groove of the DNA double helix.[6] This binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T), with the optimal binding site identified as three consecutive A-T base pairs (AAA/TTT).[2][6]

The steric hindrance from the 2-amino group of guanine (G) that protrudes into the minor groove prevents efficient binding to G-C rich regions.[8] Upon binding to the A-T rich tracts in the DNA minor groove, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that is approximately 30-fold more intense than that of the unbound dye.[6][9]



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Caption: Mechanism of HOE-S 785026 binding to the DNA minor groove.

Quantitative Data on DNA Interaction

The interaction of Hoechst dyes with DNA has been quantitatively characterized, revealing a high-affinity binding mode essential for its function as a sensitive stain. While specific values for HOE-S 785026 are not extensively published, data from the closely related Hoechst 33258 provides a reliable reference.

Parameter	Value Range	Description	Source
High-Affinity Binding (Kd)	1 - 10 nM	Dissociation constant for the specific binding to the A-T rich minor groove of B-DNA.	[2][6]
Low-Affinity Binding (Kd)	~1000 nM	Dissociation constant for non-specific electrostatic interactions with the DNA sugar-phosphate backbone.	[2][6]
Fluorescence Enhancement	~30-fold	Increase in fluorescence intensity upon binding to double-stranded DNA.	[6][9]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Experimental Protocols

Precise and consistent protocols are crucial for reproducible results in cell staining applications. The following are generalized but detailed methodologies for using **HOE-S 785026 trihydrochloride**.

Stock Solution Preparation

- Reconstitution: Prepare a stock solution of 1-10 mM by dissolving the lyophilized powder in a suitable solvent such as high-quality dimethyl sulfoxide (DMSO) or sterile distilled water.[7]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at $\leq -20^{\circ}\text{C}$, protected from light. Aqueous solutions are stable for at least six months at 2-6°C when shielded from light.[1][7]

Working Solution Preparation

- **Dilution:** On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 $\mu\text{g/mL}$.[\[1\]](#)
- **Diluent:** Use a serum-free cell culture medium, phosphate-buffered saline (PBS), or another appropriate buffer for the dilution. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[\[1\]](#)

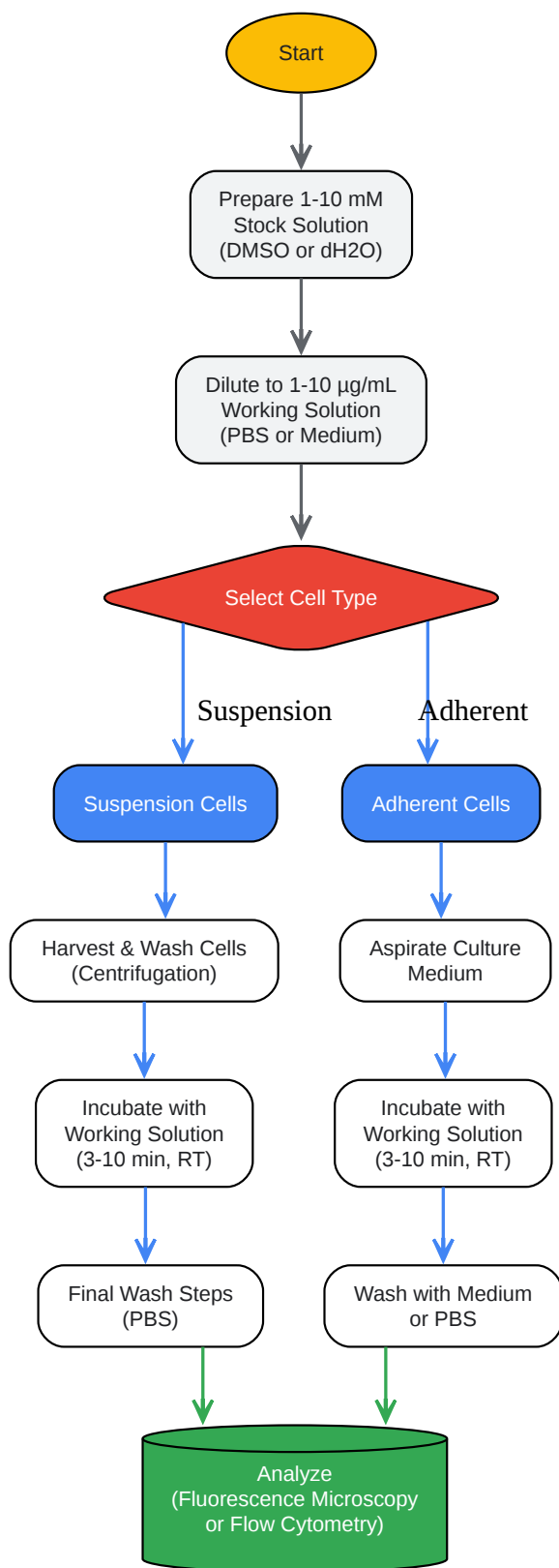
Staining Protocol for Suspension Cells

- **Harvest Cells:** Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.
- **Wash:** Resuspend the cell pellet in PBS and repeat the centrifugation step. Perform this wash step twice.
- **Staining:** Resuspend the washed cells in the prepared working solution to a density of approximately 1×10^6 cells/mL. Incubate for 3-10 minutes at room temperature, protected from light.[\[1\]](#)
- **Final Wash:** Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.[\[1\]](#)
- **Analysis:** Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by flow cytometry or fluorescence microscopy.[\[1\]](#)

Staining Protocol for Adherent Cells

- **Cell Culture:** Grow adherent cells on sterile glass coverslips or in optical-quality multi-well plates.
- **Remove Medium:** Aspirate the cell culture medium from the coverslip or well.
- **Staining:** Add a sufficient volume of the prepared working solution to completely cover the cells. Incubate for 3-10 minutes at room temperature, protected from light.[\[1\]](#)
- **Wash:** Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[\[1\]](#)

- Analysis: Mount the coverslip on a microscope slide or proceed directly with imaging the plate using a fluorescence microscope.[1]



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Caption: General experimental workflow for cell staining.

Applications in Research

The unique properties of HOE-S 785026 make it a versatile tool for a variety of research applications that require DNA visualization and quantification.

- **Fluorescence Microscopy:** Used for routine visualization of nuclear morphology, chromatin condensation (a hallmark of apoptosis), and cell counting.[9]
- **Flow Cytometry:** Enables high-throughput analysis of cell populations based on DNA content, which is fundamental for cell cycle analysis (distinguishing G0/G1, S, and G2/M phases).[9][10]
- **Apoptosis Detection:** Staining with HOE-S 785026 can reveal the condensed and fragmented nuclei characteristic of apoptotic cells.
- **Cell Viability and Chromatin Analysis:** As a supravital stain, it can be used to stain the nuclei of living cells to assess viability, often in conjunction with membrane-impermeable dyes like propidium iodide to distinguish necrotic cells.[4][7]

Safety and Handling Considerations

- **Mutagenicity:** As a DNA-binding agent, **HOE-S 785026 trihydrochloride** interferes with DNA replication and should be considered a potential mutagen and carcinogen.[7]
- **Personal Protective Equipment (PPE):** Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses.
- **Phototoxicity:** Upon repeated excitation with UV light, Hoechst dyes can become phototoxic to living cells, potentially inducing apoptosis.[11] For live-cell time-lapse imaging, it is critical to minimize light exposure (both intensity and duration) and use the lowest effective dye concentration to prevent artifacts.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

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References

- 1. DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and properties of a symmetric dimeric bisbenzimidazole, a DNA-specific ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bocsci.com [bocsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors of Statin-Induced APP C-terminal Toxic Fragment Production [ivachtin.com]
- 10. Bis-benzimidazole dyes, Hoechst 33258 and Hoechst 33342: radioiodination, facile purification and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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